molecular formula C18H18ClN5OS B5441949 2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-chloro-2-pyridinyl)acetamide

2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-chloro-2-pyridinyl)acetamide

Cat. No. B5441949
M. Wt: 387.9 g/mol
InChI Key: GBTVGYSVMBJZTJ-UHFFFAOYSA-N
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Description

The compound “2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-chloro-2-pyridinyl)acetamide” is a heterocyclic compound . It contains a 1,2,4-triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This compound is part of a class of compounds that are readily capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including the compound , involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular formula of “2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-chloro-2-pyridinyl)acetamide” is C19H20ClN3OS, and its molecular weight is 373.9 .


Chemical Reactions Analysis

The compound, being a 1,2,4-triazole derivative, is involved in various chemical reactions. These reactions are part of the synthesis process and contribute to the compound’s biological activities .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, 1,2,4-triazole derivatives are known to bind with a variety of enzymes and receptors in the biological system . This binding capability contributes to their versatile biological activities .

Future Directions

The future directions for this compound and similar 1,2,4-triazole derivatives involve further exploration of their synthesis and pharmacological potentials . There’s a continuous effort in the scientific community to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . The therapeutic importance of 1,2,4-triazole derivatives has led to ongoing research into their antimicrobial, antioxidant, and antiviral potential .

properties

IUPAC Name

2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5OS/c1-2-24-16(10-13-6-4-3-5-7-13)22-23-18(24)26-12-17(25)21-15-9-8-14(19)11-20-15/h3-9,11H,2,10,12H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTVGYSVMBJZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC=C(C=C2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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